molecular formula C22H17ClN2O5 B15106809 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

Cat. No.: B15106809
M. Wt: 424.8 g/mol
InChI Key: XERDBLQZAMKKPM-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of oxazole and chromone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and chromone intermediates, followed by their coupling to form the final product.

    Oxazole Intermediate Synthesis: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include chloroacetyl chloride and hydroxylamine hydrochloride.

    Chromone Intermediate Synthesis: The chromone moiety is typically prepared via the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the oxazole and chromone intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and chromone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chloro group on the oxazole ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
  • 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole

Uniqueness

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is unique due to its combination of oxazole and chromone moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]propanamide

InChI

InChI=1S/C22H17ClN2O5/c1-28-15-5-2-13(3-6-15)20-12-18(26)17-10-14(4-8-19(17)29-20)24-22(27)9-7-16-11-21(23)25-30-16/h2-6,8,10-12H,7,9H2,1H3,(H,24,27)

InChI Key

XERDBLQZAMKKPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl

Origin of Product

United States

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